molecular formula C9H3BrF3N3 B2977561 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile CAS No. 2138312-50-0

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile

Cat. No.: B2977561
CAS No.: 2138312-50-0
M. Wt: 290.043
InChI Key: XMODVQFTPGJASV-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound with significant importance in organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to an imidazo[1,2-a]pyridine scaffold. The molecular formula of this compound is C9H3BrF3N3, and it has a molecular weight of 290.04 g/mol .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile are currently unknown. This compound is a derivative of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given that imidazo[1,2-a]pyridines are often used in pharmaceutical chemistry , it is likely that this compound could interact with various biochemical pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a derivative of imidazo[1,2-a]pyridines, it may share some of the biological activities of other compounds in this class

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen levels could affect its stability. Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile typically involves the bromination of an imidazo[1,2-a]pyridine intermediate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of the carbonitrile group, which provides additional sites for chemical modification and enhances its reactivity.

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3N3/c10-7-4-15-8-5(3-14)1-2-6(16(7)8)9(11,12)13/h1-2,4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMODVQFTPGJASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C(=C1)C(F)(F)F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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